molecular formula C11H14BrN5O B6630012 4-Bromo-5-[(1,5-dimethylpyrazol-4-yl)methylamino]-2-methylpyridazin-3-one

4-Bromo-5-[(1,5-dimethylpyrazol-4-yl)methylamino]-2-methylpyridazin-3-one

Cat. No.: B6630012
M. Wt: 312.17 g/mol
InChI Key: WWZGBPRAGORTIO-UHFFFAOYSA-N
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Description

4-Bromo-5-[(1,5-dimethylpyrazol-4-yl)methylamino]-2-methylpyridazin-3-one is a complex organic compound characterized by its bromine, methyl, pyrazol, and pyridazin groups

Properties

IUPAC Name

4-bromo-5-[(1,5-dimethylpyrazol-4-yl)methylamino]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN5O/c1-7-8(5-14-16(7)2)4-13-9-6-15-17(3)11(18)10(9)12/h5-6,13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZGBPRAGORTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC2=C(C(=O)N(N=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridazinone core. One common approach is the condensation of appropriate precursors, such as 4-bromopyridazin-3-one and 1,5-dimethylpyrazol-4-ylmethylamine, under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromine atom to a more oxidized state.

  • Reduction: Reduction of the pyridazinone ring or other functional groups.

  • Substitution: Replacement of the bromine atom with other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Bromine can be converted to bromate or other oxidized forms.

  • Reduction: Reduced forms of the pyridazinone ring or other functional groups.

  • Substitution: A wide range of substituted pyridazinones can be synthesized.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to understand biological pathways.

Medicine: Potential medicinal applications include the development of new drugs. Its unique structure may interact with biological targets, leading to therapeutic effects.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may bind to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

  • 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine

  • 4-Bromo-5-(methylamino)-2-methylpyridazin-3-one

Uniqueness: 4-Bromo-5-[(1,5-dimethylpyrazol-4-yl)methylamino]-2-methylpyridazin-3-one stands out due to its specific substitution pattern and the presence of both pyrazol and pyridazin rings

This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

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